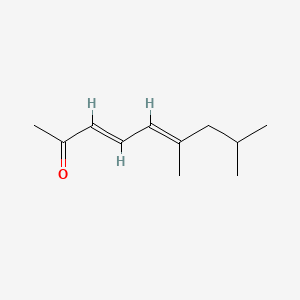

6,8-Dimethylnona-3,5-dien-2-one

Description

Nomenclature and Isomeric Considerations of 6,8-Dimethylnona-3,5-dien-2-one

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which provides a standardized nomenclature. For the compound , the IUPAC name is (3E,5E)-6,8-dimethylnona-3,5-dien-2-one . guidechem.comuni.lu This name precisely describes the molecule's structure: a nine-carbon chain ("nona-") with double bonds at the third and fifth positions ("-3,5-dien") and a ketone functional group at the second position ("-2-one"). The "(3E,5E)" prefix specifies the stereochemistry around the double bonds, indicating that the substituents on both double bonds are on opposite sides (trans configuration).

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, with the molecular formula C11H18O, several isomeric forms are possible. guidechem.comuni.lu These can include positional isomers, where the functional groups (ketone and methyl groups) are at different locations on the carbon chain, and stereoisomers, such as different geometric isomers (cis or Z) around the double bonds. Other examples of dimethyl-substituted nonadiene (B8540087) derivatives include 2,8-dimethylnona-3,5-diene and various dimethylphenol isomers. acgih.org

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3E,5E)-6,8-dimethylnona-3,5-dien-2-one guidechem.comuni.lu |

| CAS Number | 70214-76-5 guidechem.comchemicalbook.com |

| Molecular Formula | C11H18O guidechem.comuni.lu |

| InChI | InChI=1S/C11H18O/c1-9(2)8-10(3)6-5-7-11(4)12/h5-7,9H,8H2,1-4H3/b7-5+,10-6+ guidechem.comuni.lu |

| InChIKey | UEHONTCNOHEQEF-YLNKAEQOSA-N guidechem.comuni.lu |

| Canonical SMILES | CC(C)CC(=CC=CC(=O)C)C guidechem.com |

Structure

3D Structure

Properties

CAS No. |

70214-76-5 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(3E,5E)-6,8-dimethylnona-3,5-dien-2-one |

InChI |

InChI=1S/C11H18O/c1-9(2)8-10(3)6-5-7-11(4)12/h5-7,9H,8H2,1-4H3/b7-5+,10-6+ |

InChI Key |

UEHONTCNOHEQEF-YLNKAEQOSA-N |

SMILES |

CC(C)CC(=CC=CC(=O)C)C |

Isomeric SMILES |

CC(C)C/C(=C/C=C/C(=O)C)/C |

Canonical SMILES |

CC(C)CC(=CC=CC(=O)C)C |

Other CAS No. |

70214-76-5 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6,8 Dimethylnona 3,5 Dien 2 One

Established Chemical Synthesis Routes to 6,8-Dimethylnona-3,5-dien-2-one

The construction of the this compound framework can be achieved through several foundational reactions in organic synthesis. These methods provide reliable access to the dienone structure, although they may vary in efficiency and stereochemical control.

Aldol (B89426) Condensation Approaches to Dienones

The Aldol condensation is a cornerstone of carbon-carbon bond formation, providing a direct route to α,β-unsaturated ketones. sigmaaldrich.com In the context of this compound, a crossed or mixed Aldol condensation between 3,5-dimethylhexanal (B34571) and acetone (B3395972) serves as a logical synthetic pathway.

The reaction is typically base-catalyzed, initiating with the deprotonation of an α-hydrogen from acetone to form a reactive enolate. masterorganicchemistry.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethylhexanal. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often with heating, to yield the conjugated enone. Subsequent elimination can produce the extended dienone system. masterorganicchemistry.com

Reaction Scheme:

Enolate Formation: Acetone is treated with a base (e.g., NaOH, KOH) to form its enolate.

Aldol Addition: The acetone enolate attacks the carbonyl of 3,5-dimethylhexanal.

Dehydration: The intermediate β-hydroxy ketone eliminates water to form the conjugated dienone product.

Below is a table summarizing the components of this synthetic approach.

Table 1: Reactants and Products in Aldol Condensation Route

| Role | Compound Name | Molecular Formula |

|---|---|---|

| Ketone (Nucleophile Precursor) | Acetone | C₃H₆O |

| Aldehyde (Electrophile) | 3,5-Dimethylhexanal | C₈H₁₆O |

| Intermediate | 4-Hydroxy-6,8-dimethylnonan-2-one | C₁₁H₂₂O₂ |

Preparation via Oxidation of Related Allylic Alcohols

The oxidation of alcohols is a fundamental transformation in organic synthesis. For the preparation of dienones, the corresponding secondary allylic alcohols serve as direct precursors. In a relevant example, the oxidation of 4,8-Dimethylnona-3,7-dien-2-ol can be used to synthesize its corresponding ketone, 4,8-Dimethylnona-3,7-dien-2-one, an isomer of the target compound. nist.gov

This transformation requires an oxidizing agent that is selective for alcohols and does not affect the double bonds present in the molecule. Common reagents for this purpose include:

Pyridinium chlorochromate (PCC)

Pyridinium dichromate (PDC)

Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine)

Dess-Martin periodinane (DMP)

The choice of reagent can depend on the desired reaction conditions (e.g., pH, temperature) and the scale of the synthesis. The reaction converts the secondary alcohol functional group into a ketone while preserving the diene structure.

Wittig Rearrangement Strategies for Polyene Systems

The Wittig rearrangement is a powerful tool for carbon-carbon bond formation, involving the rearrangement of ethers into alcohols. numberanalytics.com While the Wittig reaction is more famous for creating alkenes, the rsc.orgnumberanalytics.com- and numberanalytics.comnih.gov-Wittig rearrangements are sigmatropic processes that restructure carbon skeletons. scripps.eduwikipedia.org

The numberanalytics.comnih.gov-Wittig rearrangement is particularly useful for the synthesis of homoallylic alcohols from allyl ethers at low temperatures. organic-chemistry.org This process is a concerted, stereospecific reaction that proceeds through a five-membered cyclic transition state. organic-chemistry.org By carefully designing an appropriate ether precursor, this rearrangement can be employed to construct the backbone of a complex polyene system. The resulting homoallylic alcohol can then be further manipulated, for instance, through oxidation, to yield the desired ketone functionality. The numberanalytics.comnih.gov-rearrangement is often favored over the competing rsc.orgnumberanalytics.com-rearrangement at lower temperatures, allowing for regiochemical control. organic-chemistry.org

Stereoselective Synthesis of this compound and its Isomers

Achieving specific stereoisomers of a molecule is a central challenge in modern organic synthesis. For a dienone like this compound, this involves controlling the geometry of the double bonds (E/Z isomerism) and, for chiral analogues, the configuration of stereocenters.

Control of (E/Z) Stereochemistry in Diene Synthesis

Several methods have been developed to control the E/Z configuration of the resulting diene:

Wittig Reaction and its Variants: The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, typically favors the formation of (E)-alkenes. By selecting the appropriate phosphonate (B1237965) ylide and reaction conditions, high selectivity for the E-isomer can be achieved.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer powerful control over stereochemistry. For example, a Z-selective dienylation can be achieved using a specific palladium-phosphine ligand system, providing a complementary approach to methods that typically yield E-dienes. nih.gov This allows for a stereodivergent synthesis where either the (E,E), (E,Z), (Z,E), or (Z,Z) diene can be accessed from a common starting material by simply changing the catalyst's ligand. nih.govresearchgate.net

Stereospecific Eliminations: Elimination reactions from precursors with defined stereocenters can lead to products with specific alkene geometries.

Table 2: Methodologies for (E/Z) Stereocontrol in Diene Synthesis

| Method | Typical Selectivity | Key Features |

|---|---|---|

| Horner-Wadsworth-Emmons | (E)-selective | Uses stabilized phosphonate ylides; water-soluble phosphate (B84403) byproduct. |

| Still-Gennari Olefination | (Z)-selective | A modification of the HWE reaction using electron-withdrawing groups on the phosphonate. |

| Suzuki Coupling | Stereoretentive | The stereochemistry of the vinylborane (B8500763) and vinyl halide is retained in the product. |

Asymmetric Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, the principles of asymmetric synthesis can be applied to create chiral analogues containing one or more stereocenters. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological effects. nih.gov

Approaches to synthesize chiral analogues of this dienone include:

Chiral Catalysts: A small amount of a chiral catalyst can induce the formation of a large amount of an enantiomerically enriched product. youtube.com This can be applied in reactions like asymmetric allylation or reduction steps during the synthesis. For instance, an iridium-catalyzed asymmetric allylation has been shown to be effective for creating chiral products. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. youtube.com In an Aldol-type reaction, a chiral auxiliary (e.g., an Evans oxazolidinone) can be attached to one of the reactants to direct the nucleophilic attack from a specific face, thereby creating a new stereocenter with high predictability. The auxiliary is then cleaved and can often be recovered for reuse.

Chiral Reagents: Using a stoichiometric amount of a chiral reagent can also induce asymmetry. A prominent example is the use of binaphthol-modified lithium aluminum hydride reagents for the enantioselective reduction of a ketone, which could be used to create a chiral allylic alcohol precursor. acs.org

These strategies represent the forefront of organic synthesis, enabling the construction of complex, stereochemically defined molecules.

Synthesis of Complex Structures Incorporating the this compound Moiety

The inherent reactivity of the dienone system in this compound allows for its transformation into a variety of heterocyclic and functionalized derivatives. The strategic manipulation of its double bonds and carbonyl group opens avenues for constructing elaborate molecular frameworks.

Construction of Chromane (B1220400) and Chromene-Containing Derivatives

The synthesis of chromane and chromene derivatives, which are privileged scaffolds in medicinal chemistry and natural products, can be approached through several strategic cyclization reactions. While direct synthesis from this compound is a subject of ongoing research, analogous transformations using structurally similar compounds, such as pseudoionone (B86502), provide valuable insights into potential synthetic routes.

One established method for chromene synthesis involves the reaction of phenols with ketones in a domino reaction sequence. nih.gov This approach, typically catalyzed by an acid or a metal-free catalyst, could theoretically be adapted for the condensation of a suitable phenol (B47542) with this compound. The reaction would likely proceed through an initial condensation followed by an intramolecular cyclization to form the chromene ring.

Another relevant strategy is the acid-catalyzed cyclization of dienones. For instance, the cyclization of pseudoionone, a close structural analog of this compound, is a well-documented industrial process for the synthesis of ionones. perfumerflavorist.comwpmucdn.com This reaction typically employs acids like sulfuric acid or phosphoric acid and leads to the formation of a six-membered carbocyclic ring. perfumerflavorist.comwpmucdn.comgoogle.com While this process yields ionones rather than chromenes, the underlying principles of intramolecular electrophilic attack on a double bond could be redirected towards a phenolic oxygen in a suitably designed precursor to favor chromene formation.

Furthermore, modern synthetic methods, such as catalytic enantioselective synthesis, have been developed for 2-aryl-chromenes, highlighting the ongoing interest in this class of compounds. rsc.org These advanced techniques often utilize transition metal catalysts and chiral ligands to achieve high levels of stereocontrol.

General synthetic strategies for chromane and chromene derivatives that could be conceptually applied to starting materials like this compound are summarized in the table below.

| Starting Materials | Reaction Type | Product Type | Key Features |

| Phenols and Ketones | Domino Reaction | Chromenes | Metal-free conditions, potential for diversity. nih.gov |

| Aliphatic Aldehydes and (E)-2-(2-nitrovinyl)phenols | Domino Michael/Hemiacetalization | Chromanes | Organocatalytic, high stereoselectivity. nih.gov |

| o-Hydroxychalcones and 2-Bromoallyl Sulfones | Base-mediated Annulation | 4H-Chromenes | Facile synthesis of functionalized chromenes. beilstein-journals.org |

| Salicylaldehyde and 2-Cyclohexen-1-one | Condensation | 2H-1-Chromenes | Efficient procedure using DABCO as a catalyst. sphinxsai.com |

| Allylic Alcohols and 2-Iodophenols | Heck coupling, Reduction, Mitsunobu cyclization | Chromans | Convergent three-step method. organic-chemistry.org |

Functionalization and Derivatization of the Dienone Skeleton

The dienone skeleton of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially novel properties.

The carbonyl group is a primary site for functionalization. Standard carbonyl chemistry, such as reduction to the corresponding alcohol or conversion to an imine, can be employed to introduce new functional groups and alter the electronic properties of the molecule.

The conjugated double bonds are susceptible to various addition reactions. For instance, Michael addition of nucleophiles to the α,β-unsaturated ketone moiety would lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position. This strategy is a cornerstone in the synthesis of complex molecules.

The synthesis of pseudoionone, a compound structurally similar to this compound, is achieved through an aldol condensation of citral (B94496) with acetone. perfumerflavorist.comwpmucdn.comorgsyn.orgtaylorfrancis.com This reaction highlights the reactivity of the enolate derived from a ketone in forming new carbon-carbon bonds. A similar strategy could be envisioned for the derivatization of this compound by reacting its enolate with various electrophiles.

The cyclization of pseudoionone to ionones demonstrates that the dienone system can undergo intramolecular rearrangements and cyclizations under acidic conditions. perfumerflavorist.comwpmucdn.comupc.edu The specific isomer of ionone (B8125255) formed (α, β, or γ) is dependent on the reaction conditions, particularly the acid catalyst used. perfumerflavorist.com This suggests that the reactivity of the dienone skeleton of this compound could be finely tuned to achieve different cyclic products.

The table below outlines some potential functionalization and derivatization strategies for the dienone skeleton based on known reactions of similar compounds.

| Reaction Type | Reagents | Potential Product |

| Aldol Condensation | Aldehydes/Ketones | Elongated Dienone Chain |

| Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions) | β-Functionalized Ketone |

| Reduction | Reducing agents (e.g., NaBH4) | Dienol |

| Cyclization | Acids (e.g., H2SO4, H3PO4) | Cyclic Ketones (Ionone analogues) |

| Imine Formation | Primary Amines | Imino-dienone |

Advanced Spectroscopic Characterization and Structural Elucidation of 6,8 Dimethylnona 3,5 Dien 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy serves as a powerful method for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the molecular structure can be assembled.

¹H NMR Spectral Interpretation for Olefinic and Alkyl Protons

The ¹H NMR spectrum of 6,8-Dimethylnona-3,5-dien-2-one is expected to exhibit distinct signals corresponding to its olefinic and alkyl protons. The olefinic protons, located on the conjugated diene system (C3-H, C4-H, C5-H), would resonate in the downfield region, typically between δ 5.0 and 7.5 ppm, due to the deshielding effect of the double bonds. The specific chemical shifts and coupling patterns of these protons are crucial for determining the stereochemistry (E/Z configuration) of the double bonds.

The alkyl protons would appear in the upfield region of the spectrum. The methyl protons of the acetyl group (C1-H₃) would likely appear as a sharp singlet around δ 2.1 ppm. The protons of the two methyl groups at C8 would likely be a doublet, coupled to the C8-H proton. The methine proton at C8 and the methylene (B1212753) protons at C7 would produce multiplets, with their chemical shifts influenced by their proximity to the diene system and the isopropyl group. The table below provides predicted ¹H NMR chemical shifts for common organic functional groups and solvents, which can be used as a reference for interpreting the spectrum of this compound. carlroth.comsysu.edu.cnsigmaaldrich.compaulussegroup.comsigmaaldrich.com

| Proton Type | Typical Chemical Shift (δ, ppm) |

| R-CH ₃ | 0.9 - 1.8 |

| R₂-CH ₂-R | 1.2 - 2.0 |

| R₃-CH | 1.5 - 2.5 |

| H -C=C (Alkenyl) | 4.5 - 6.5 |

| R-C(=O)-CH ₃ | 2.1 - 2.4 |

| Solvent - CDCl₃ | 7.26 |

| Solvent - (CD₃)₂CO | 2.05 |

| Solvent - (CD₃)₂SO | 2.50 |

| Water | 1.56 (in CDCl₃) |

This table presents general ranges and values for ¹H NMR chemical shifts. Actual values for this compound may vary based on the specific molecular environment and solvent used.

¹³C NMR Spectral Interpretation for Carbon Connectivity

The ¹³C NMR spectrum provides information on the number of distinct carbon environments and their electronic nature. For this compound, a total of 11 signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence.

The carbonyl carbon (C2) of the ketone group would be the most downfield signal, typically appearing in the range of δ 190-220 ppm. The sp² hybridized carbons of the diene system (C3, C4, C5, and C6) would resonate between δ 100 and 150 ppm. The sp³ hybridized alkyl carbons (C1, C7, C8, C9, and the two methyls on C8) would appear in the upfield region, generally between δ 10 and 60 ppm. The chemical shifts of these carbons provide a map of the carbon skeleton. For instance, ¹³C NMR data for related dimethyl-heptanedione and dimethyl-dioxolane structures show characteristic shifts for methyl and carbonyl carbons. paulussegroup.comchemicalbook.commiamioh.edu

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| R-C H₃ | 10 - 30 |

| R₂-C H₂-R | 20 - 45 |

| R₃-C H | 25 - 50 |

| C =C (Alkenyl) | 100 - 150 |

| C =O (Ketone) | 190 - 220 |

This table presents general ranges for ¹³C NMR chemical shifts. Actual values for this compound may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structure Confirmation and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the proposed structure, a suite of two-dimensional (2D) NMR experiments is employed. emerypharma.comlibretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between the olefinic protons of the diene system and between the alkyl protons of the nona-diene chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations from the C1 methyl protons to the C2 carbonyl carbon would confirm the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. NOESY is instrumental in determining the stereochemistry, such as the E/Z configuration of the double bonds, by observing which protons are spatially close to each other.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula C₁₁H₁₈O. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can further aid in the identification of the compound. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 167.14305 | 140.7 |

| [M+Na]⁺ | 189.12499 | 146.3 |

| [M-H]⁻ | 165.12849 | 140.6 |

| [M+NH₄]⁺ | 184.16959 | 161.4 |

| [M+K]⁺ | 205.09893 | 144.9 |

Data from PubChem for (3E,5E)-6,8-dimethylnona-3,5-dien-2-one. uni.lu CCS values are predicted and can be used for comparison with experimental data.

The fragmentation of related ketone-containing compounds often involves characteristic losses of small neutral molecules or radicals. mdpi.comarkat-usa.org For this compound, potential fragmentation pathways could include the loss of a methyl radical (•CH₃) from the acetyl group or the isopropyl terminus, or the loss of a propenyl radical from the dienone chain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Mixtures

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique ideal for separating and identifying volatile compounds like this compound within complex mixtures, such as essential oils or environmental samples. nih.govkaust.edu.saphytojournal.com In GC-MS, the mixture is first separated based on the components' boiling points and interactions with the chromatographic column. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for that component.

The retention time from the gas chromatogram and the mass spectrum are used in conjunction to identify the compound, often by comparison to a library of known spectra. The development of methods such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has enhanced the ability to detect and analyze volatile organic compounds from various matrices with high sensitivity and efficiency. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This method is particularly valuable for determining the absolute configuration of chiral centers within a molecule, a task that is often challenging with other spectroscopic techniques. researchgate.net For a molecule to be ECD active, it must possess one or more chromophores—parts of the molecule that absorb UV-visible light—in a chiral environment. frontiersin.org

The ECD spectrum is highly sensitive to the spatial arrangement of atoms. The determination of absolute configuration is typically achieved by comparing the experimental ECD spectrum with the spectrum predicted through quantum-mechanical calculations, most commonly using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgnih.gov This computational approach involves first performing a conformational search to identify the most stable geometries of the molecule. Then, the ECD spectrum for each significant conformer is calculated, and a Boltzmann-weighted average spectrum is generated for comparison with the experimental data. A good match between the experimental and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. rsc.org

In the case of this compound, the conjugated dienone system (–C=C–C=C–C=O) acts as the primary chromophore, which is expected to exhibit electronic transitions in the 200-400 nm range. frontiersin.org The chirality is introduced by the stereocenter at the C8 position. The spatial arrangement of the alkyl groups relative to the planar dienone moiety will induce a chiral perturbation of the chromophore, resulting in a characteristic ECD spectrum. For derivatives containing multiple chromophores, the exciton (B1674681) chirality method (ECM) can be applied. This method relates the sign of the observed ECD signals (a "couplet") to the helical arrangement of the transition dipole moments of the interacting chromophores, providing a direct indication of the absolute stereochemistry. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For this compound, the key functional groups are the conjugated ketone (C=O) and the carbon-carbon double bonds (C=C) of the diene system.

Carbonyl (C=O) Stretch: The C=O stretching vibration in ketones typically produces a strong, sharp absorption band. libretexts.org For saturated aliphatic ketones, this peak appears around 1715 cm⁻¹. orgchemboulder.com However, conjugation with a C=C double bond delocalizes the π-electrons, weakening the C=O bond and lowering the absorption frequency. For α,β-unsaturated or conjugated ketones, this peak is shifted to a lower wavenumber, generally appearing in the range of 1666-1685 cm⁻¹. orgchemboulder.compg.edu.pl

Carbon-Carbon (C=C) Stretch: The C=C stretching vibrations of the conjugated diene system will also be visible in the IR spectrum. These absorptions are typically found in the 1600-1650 cm⁻¹ region. They are often of medium intensity but can sometimes be weak or appear as multiple bands.

C-H Stretches and Bends: The molecule also contains sp² C-H bonds on the diene and sp³ C-H bonds in the alkyl groups. The sp² C-H stretching absorptions appear above 3000 cm⁻¹, while the sp³ C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹. libretexts.org C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹).

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Conjugated Ketone | C=O Stretch | 1666 - 1685 | Strong, Sharp |

| Alkene | C=C Stretch (conjugated) | 1600 - 1650 | Medium to Weak |

| Alkene | =C-H Stretch | 3010 - 3095 | Medium |

| Alkane | -C-H Stretch | 2850 - 2960 | Strong |

| Alkane | -C-H Bend | 1350 - 1470 | Medium |

Chromatographic Techniques for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. It is widely used to assess the purity of a sample by separating it into its individual components. In the context of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound is detected as it elutes from the column, often using a UV detector set to the λmax of the dienone chromophore. The purity of the sample is determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks in the chromatogram.

Enantioselective HPLC for Chiral Resolution

Since this compound possesses a chiral center at C8, it can exist as a pair of enantiomers. Enantioselective HPLC is a specialized form of HPLC that can separate these enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP). mdpi.com CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers. As a result, one enantiomer is retained longer on the column than the other, allowing for their separation and quantification. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most successful and widely used for resolving a broad range of chiral compounds. mdpi.com For example, a column like Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate), could potentially be used to resolve the enantiomers of this compound. mdpi.com The separation allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a chiral sample.

The following table illustrates a hypothetical enantioselective HPLC separation of the two enantiomers of this compound.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-6,8-dimethylnona-3,5-dien-2-one | 12.4 | 50 |

| (S)-6,8-dimethylnona-3,5-dien-2-one | 14.1 | 50 |

Column Chromatography for Compound Purification

Column chromatography is a fundamental purification technique used to isolate desired compounds from a mixture on a preparative scale. For the purification of this compound, normal-phase column chromatography is a common choice. In this method, a glass column is packed with a polar stationary phase, most commonly silica gel. The crude mixture containing the target compound is loaded onto the top of the column.

A nonpolar solvent system (mobile phase), such as a mixture of hexanes and ethyl acetate, is then passed through the column. The separation occurs based on the differing polarities of the components in the mixture. Less polar compounds have weaker interactions with the silica gel and travel down the column more quickly, while more polar compounds are retained longer. By gradually increasing the polarity of the mobile phase, the compounds can be eluted sequentially and collected in separate fractions. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure desired product.

Chemical Reactivity and Mechanistic Studies of 6,8 Dimethylnona 3,5 Dien 2 One

Reactions Involving the Dienone System

The dienone moiety is the primary site of reactivity in 6,8-Dimethylnona-3,5-dien-2-one, offering multiple centers for both nucleophilic and electrophilic attack.

Carbonyl Group Reactivity (e.g., reductions using hydrides)

The carbonyl group of this compound is susceptible to nucleophilic attack, most notably by hydride reducing agents. The reduction of α,β-unsaturated ketones can proceed via two main pathways: 1,2-addition, leading to the corresponding allylic alcohol, or 1,4-conjugate addition (Michael addition), which results in a saturated ketone after tautomerization of the enolate intermediate. The choice of reducing agent and reaction conditions plays a crucial role in determining the product distribution.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that typically favors 1,2-addition, reducing the carbonyl group to a hydroxyl group without affecting the conjugated diene system. quora.comlibretexts.org In contrast, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can yield a mixture of 1,2- and 1,4-addition products. quora.comlibretexts.org The use of NaBH₄ in polar protic solvents like methanol (B129727) or ethanol (B145695) generally increases the proportion of the 1,2-reduction product. However, for dienones, the possibility of 1,6-addition also exists. Studies on similar 1,4-dien-3-one steroid systems have shown that reduction with LiAlH₄ or NaBH₄ can lead to the reduction of the C1-C2 double bond, indicating initial hydride attack at the C-1α position. nih.gov

For this compound, reduction with LiAlH₄ is expected to predominantly yield 6,8-Dimethylnona-3,5-dien-2-ol. With NaBH₄, a mixture of 6,8-Dimethylnona-3,5-dien-2-ol and the saturated ketone, 6,8-Dimethylnonan-2-one, could be formed.

Table 1: Hydride Reduction of this compound

| Reagent | Predominant Reaction Pathway | Expected Major Product |

|---|---|---|

| LiAlH₄ | 1,2-Addition | 6,8-Dimethylnona-3,5-dien-2-ol |

| NaBH₄ | 1,2- and 1,4-Addition | Mixture of 6,8-Dimethylnona-3,5-dien-2-ol and 6,8-Dimethylnonan-2-one |

Conjugated Diene Reactivity (e.g., cycloaddition reactions)

The conjugated diene system in this compound is a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.commasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity of the Diels-Alder reaction is generally enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com

In the case of this compound, the methyl groups at positions 6 and 8 act as electron-donating groups, which should increase the reactivity of the diene system. The carbonyl group, being electron-withdrawing, deactivates the diene slightly but can influence the regioselectivity of the cycloaddition.

When reacting with an unsymmetrical dienophile, the regioselectivity of the Diels-Alder reaction is an important consideration. For a 1-substituted diene, the "ortho" and "para" products are typically favored. chemistrysteps.commasterorganicchemistry.com In the case of this compound, which is substituted at the terminus of the diene system, specific regiochemical outcomes can be predicted. masterorganicchemistry.comyoutube.comyoutube.com

Table 2: Potential Diels-Alder Reactions of this compound

| Dienophile | Expected Product Type |

|---|---|

| Maleic anhydride | Cycloadduct with a fused bicyclic system |

| Acrolein | Cyclohexene derivative with formyl and acetyl substituents |

| Methyl acrylate | Cyclohexene derivative with ester and acetyl substituents |

Cyclization Reactions of Related Nonadienoic Structures (e.g., in the presence of Lewis acids like stannic chloride)

Lewis acids can promote the cyclization of polyunsaturated systems, such as nonadienoic structures related to this compound. Stannic chloride (SnCl₄) is a commonly employed Lewis acid for initiating such transformations. stackexchange.comresearchgate.net The mechanism typically involves the coordination of the Lewis acid to the carbonyl oxygen, which activates the dienone system and facilitates a carbocation-mediated cyclization. stackexchange.com

The stereochemistry of these cyclizations is often predictable. The process can lead to the formation of either cis- or trans-fused ring systems, with the outcome often being under kinetic control. The transition state leading to the less sterically hindered product is generally favored. stackexchange.com For instance, in the cyclization of certain unsaturated esters, the trans-lactone is formed preferentially. stackexchange.com

Other Lewis acids, such as titanium tetrachloride (TiCl₄) and aluminum chloride (AlCl₃), have also been utilized to induce cyclizations in similar unsaturated ketone systems, sometimes leading to different products or stereochemical outcomes. researchgate.netnih.gov For example, TiCl₄ has been shown to be effective in promoting cyclopentane (B165970) closures. researchgate.net

Table 3: Lewis Acid-Catalyzed Cyclization of Related Nonadienoic Structures

| Lewis Acid | Potential Role | Expected Outcome for a Nonadienoic Ketone |

|---|---|---|

| SnCl₄ | Promotes carbocation formation and cyclization | Formation of six-membered rings, potentially with trans-stereochemistry |

| TiCl₄ | Effective for five-membered ring closures | Formation of cyclopentane derivatives |

| AlCl₃ | Can induce complex rearrangements and cascades | Formation of bicyclic ketone systems |

Oxidative Transformations and Stability of the Dienone System

The dienone system of this compound is susceptible to various oxidative transformations. The stability of the compound depends on the oxidizing agent and the reaction conditions.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. masterorganicchemistry.comrsc.org In a dienone, epoxidation can occur at either of the double bonds. The regioselectivity is influenced by the electronic nature of the double bonds; typically, the more electron-rich double bond reacts faster. For this compound, the C5-C6 double bond is likely more electron-rich due to the alkyl substituents and would be the preferred site of epoxidation. In some cases, iron salts can be used to promote the oxidation of phenolic steroids by m-CPBA, leading to quinol/epoxyquinol mixtures. nih.gov

Stronger oxidizing agents can lead to the cleavage of the carbon-carbon double bonds. masterorganicchemistry.com Ozonolysis (O₃) followed by an appropriate work-up is a classic method for cleaving double bonds to form aldehydes or ketones. libretexts.org Under strongly oxidative conditions, such as with hot potassium permanganate (B83412) (KMnO₄), the cleavage products can be further oxidized to carboxylic acids. masterorganicchemistry.com The presence of multiple double bonds in the dienone system could lead to a mixture of cleavage products depending on the stoichiometry of the oxidant used. There are also methods for the regioselective oxidative cleavage of conjugated dienes. rsc.org Furthermore, palladium-catalyzed oxidative dehydrogenation can convert saturated ketones into 1,4-enediones using molecular oxygen as the oxidant. acs.org

Table 4: Oxidative Transformations of this compound

| Oxidizing Agent | Type of Transformation | Expected Product(s) |

|---|---|---|

| m-CPBA | Epoxidation | 5,6-Epoxy-6,8-dimethylnon-3-en-2-one |

| O₃, then (CH₃)₂S | Ozonolysis (reductive work-up) | Mixture of smaller aldehydes and ketones |

| KMnO₄ (hot, conc.) | Oxidative cleavage | Mixture of carboxylic acids and ketones |

Stereoselective Transformations of Dienones (e.g., asymmetric epoxidation)

The creation of new stereocenters with high selectivity is a key goal in modern organic synthesis. The structure of this compound offers opportunities for stereoselective transformations.

One important stereoselective reaction is the asymmetric epoxidation of the allylic alcohol that can be derived from the 1,2-reduction of the dienone. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols using a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant. organic-chemistry.orgwikipedia.org The choice of the (+)- or (-)-DET ligand determines the facial selectivity of the epoxidation, leading to the formation of a specific enantiomer of the epoxy alcohol with high enantiomeric excess. wikipedia.orgharvard.eduyoutube.comyoutube.com

Furthermore, the carbonyl group itself can be a target for stereoselective reduction. Chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands like BINOL, can reduce prochiral ketones to chiral, non-racemic alcohols. wikipedia.org Similarly, chirally modified borohydrides can also achieve high enantioselectivity. wikipedia.org Enzymatic reductions using alcohol dehydrogenases have also proven to be highly effective for the stereoselective reduction of diketones to diols. mdpi.com For cyclohexanone (B45756) systems, bulky hydride reagents tend to attack from the equatorial face.

Table 5: Potential Stereoselective Transformations of this compound and its Derivatives

| Reaction | Chiral Reagent/Catalyst | Substrate | Expected Outcome |

|---|---|---|---|

| Asymmetric Epoxidation | Ti(O-iPr)₄, (+)-DET, t-BuOOH | 6,8-Dimethylnona-3,5-dien-2-ol | Enantiomerically enriched epoxy alcohol |

| Asymmetric Reduction | (S)-BINAL-H | This compound | (S)-6,8-Dimethylnona-3,5-dien-2-ol |

| Diastereoselective Reduction | L-Selectride® | 1,3-Diketone analogue | Preferential formation of the cis-diol researchgate.net |

| Diastereoselective Reduction | Red-Al® | 1,3-Diketone analogue | Preferential formation of the trans-diol researchgate.net |

Computational Chemistry and Molecular Modeling of 6,8 Dimethylnona 3,5 Dien 2 One

Conformational Analysis and Isomeric Energetics using Quantum Chemical Methods

The flexibility of 6,8-Dimethylnona-3,5-dien-2-one, with its rotatable single bonds, allows it to adopt numerous spatial arrangements or conformations. Conformational analysis using quantum chemical methods, such as Density Functional Theory (DFT), is employed to identify the most stable conformers and to determine the energy differences between various isomers (e.g., E/Z isomers of the dienone system).

Table 1: Illustrative Relative Energies of this compound Conformers (Note: This table is for illustrative purposes to show how data from conformational analysis is typically presented. Specific computational data for this molecule was not found in the searched literature.)

| Conformer/Isomer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| (3E,5E)-s-trans | B3LYP/6-31G(d) | 0.00 | C4-C5-C6-C7 = 180 |

| (3E,5E)-s-cis | B3LYP/6-31G(d) | +2.5 | C4-C5-C6-C7 = 0 |

| (3Z,5E) | B3LYP/6-31G(d) | +4.2 | - |

| (3E,5Z) | B3LYP/6-31G(d) | +3.8 | - |

Reaction Mechanism Studies using High-Level Computational Models

High-level computational models like Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These methods can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers.

For an α,β-unsaturated ketone like this compound, a key reaction of interest is the Michael addition, where a nucleophile attacks the β-carbon. Computational studies can model this reaction, calculating the activation energy and the reaction energy to predict its feasibility and kinetics. Such studies on similar dienone systems have provided insights into the electronic changes that occur during the reaction. Although specific mechanistic studies for this compound are not documented in the available literature, the methodology would involve locating the transition state structure for the nucleophilic attack and calculating its energy relative to the reactants and products.

Molecular Docking Simulations for Ligand-Receptor Interactions (e.g., with NMDAR)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial in drug discovery for evaluating the potential of a compound to interact with a biological target. In the context of this compound, docking simulations could be performed to investigate its binding affinity and mode of interaction with a receptor like the N-methyl-D-aspartate receptor (NMDAR).

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (NMDAR). The docking algorithm then samples a large number of possible binding poses and scores them based on factors like intermolecular forces, providing a predicted binding energy. While there are no specific published docking studies of this compound with NMDAR, Table 2 illustrates the type of data that would be generated from such a simulation.

Table 2: Illustrative Molecular Docking Results of this compound with NMDAR (Note: This table is for illustrative purposes. No specific molecular docking data for this compound with NMDAR was found in the searched literature.)

| Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Allosteric Site 1 | -6.8 | Phe176, Tyr204 | Hydrophobic |

| Channel Pore | -5.2 | Asn616 | Hydrogen Bond (with carbonyl oxygen) |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For a molecule like this compound, computational SAR would involve generating a set of structurally related analogues and calculating various molecular descriptors for each. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Quantitative Structure-Activity Relationship (QSAR) models can then be developed by statistically correlating these descriptors with experimentally determined biological activity. Although no specific computational SAR studies for this compound are publicly available, this approach is powerful for optimizing lead compounds in drug design. By understanding which structural features are critical for activity, researchers can rationally design new analogues with improved potency and selectivity.

Potential Biological Interactions and Molecular Activity of 6,8 Dimethylnona 3,5 Dien 2 One and Analogues

Enzyme Inhibition Studies (in vitro)

While direct studies on 6,8-Dimethylnona-3,5-dien-2-one are limited, the inhibitory potential of structurally related compounds against various enzymes offers insights into its possible bioactivity.

Geranylgeranyl Diphosphate (B83284) Synthase (GGDPS)

Geranylgeranyl diphosphate synthase (GGDPS) is a key enzyme in the mevalonate (B85504) pathway, responsible for synthesizing geranylgeranyl diphosphate (GGPP). nih.govnih.gov GGPP is a crucial precursor for the biosynthesis of various terpenes and for the post-translational modification of proteins. nih.gov Inhibition of GGDPS is a target for certain therapeutic strategies. While research has focused on bisphosphonates as potent GGDPS inhibitors, the structural features of some terpene-based molecules suggest they could also interact with this enzyme. nih.gov For instance, the bifunctional nature of some isoprenyl diphosphate synthases, which can produce both geranyl diphosphate and geranylgeranyl diphosphate, highlights the complex substrate and product regulation within this pathway. nih.gov Although no studies have directly tested this compound, its acyclic terpenoid backbone, which is related to GGDPS substrates and products, suggests a potential, yet uninvestigated, for interaction with the enzyme's active site.

SARS-CoV-2 3CLpro

The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. kvinzo.comnih.gov Research has identified that small molecules, including peptidomimetics and ketone-based compounds, can act as inhibitors of this protease. kvinzo.comacs.orgresearchgate.net Specifically, compounds with an electrophilic ketone "warhead" have shown the ability to form covalent bonds with the catalytic cysteine residue of the protease. kvinzo.com While no direct testing of this compound against SARS-CoV-2 3CLpro has been reported, the presence of a ketone group in its structure suggests that it could theoretically engage in interactions with the enzyme's active site, although its specific chemical properties would determine the nature and strength of any such interaction.

Antiplasmodial Activity of Related Chromanes and Chromenes

Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health issue, and there is a continuous search for new antiplasmodial compounds. nih.gov Natural products, including terpenoids and their derivatives, have been a fruitful source of antimalarial leads. researchgate.net While the direct antiplasmodial activity of this compound has not been documented, studies on structurally related compounds provide valuable insights. For instance, dienone compounds have been reported to exhibit activity against P. falciparum. nih.gov Furthermore, various acyclic terpenoids have demonstrated antiplasmodial properties. ekb.eg The structural similarity of this compound to these active compounds suggests that it could serve as a scaffold for the development of novel antiplasmodial agents.

Antifungal and Antibacterial Properties of Analogues

The chemical scaffold of this compound, characterized by a dienone system, is found in various natural and synthetic compounds with demonstrated antimicrobial activities.

Antifungal Properties

Terpene ketones are recognized for their antifungal effects. nih.gov Studies have shown that unsaturated ketones, in particular, can inhibit the growth of various fungal species. nih.gov The mechanism of action for some of these compounds involves the disruption of fungal cell membranes and the inhibition of essential biosynthetic pathways, such as those for ergosterol (B1671047) and chitin. nih.gov For example, thymoquinone, a monoterpene ketone, has been shown to be effective against Fusarium verticillioides. nih.gov The conjugated dienone system in this compound could potentially contribute to similar antifungal activity.

Antibacterial Properties

Dienone compounds have also been investigated for their antibacterial properties. acs.org Synthetic dienoyl tetramic acids, which share the dienone feature, have shown potent activity against Gram-positive and Gram-negative anaerobic bacteria, as well as staphylococci. nih.gov The antibacterial mode of action for many terpenoids is linked to their ability to disrupt bacterial cell membranes and inhibit protein synthesis. nih.gov Phenolic and quinone compounds, which can be structurally related to oxidized terpenoids, also exhibit significant antibacterial effects. mdpi.com

Below is a table summarizing the antimicrobial activities of some ketone- and dienone-containing compounds.

| Compound Class | Example Compound | Organism | Activity |

| Terpene Ketone | Thymoquinone | Fusarium verticillioides | Antifungal nih.gov |

| Dienoyl Tetramic Acid | Synthetic Analogues | Anaerobic Bacteria, Staphylococcus | Antibacterial nih.gov |

| Unsaturated Mannich Ketone | Synthetic Analogues | Candida albicans | Antifungal nih.gov |

Impact on Cellular Processes at a Molecular Level

The conjugated dienone structure within this compound suggests a potential to interact with and influence cellular processes, particularly those involving oxidative stress and lipid peroxidation.

Lipid Peroxidation Inhibition by Related Compounds

Lipid peroxidation is a process where oxidants attack lipids, leading to cellular damage. nih.gov The presence of conjugated dienes is a key indicator of the initial stages of lipid peroxidation. theorango.com These conjugated systems are formed during the molecular rearrangement of lipid radicals. nih.gov While conjugated dienes are markers of peroxidation, certain compounds containing this motif can also act as antioxidants. The interaction of these molecules with lipid peroxyl radicals can terminate the chain reaction of peroxidation. researchgate.net The conjugated system in this compound could potentially scavenge free radicals, thereby inhibiting lipid peroxidation, although this has not been experimentally verified. The formation of conjugated dienes from polyunsaturated fatty acids can also be induced by oxidative stress. mdpi.com

Role in Plant-Environment Interactions

Terpenoids are a major class of plant secondary metabolites that play crucial roles in mediating interactions between plants and their environment. nih.gov

As Volatile Organic Compounds

Many terpenes are volatile organic compounds (VOCs) that contribute to the scent of plants and act as signaling molecules. nih.govuni-halle.de These VOCs are involved in plant defense, both directly by repelling herbivores and inhibiting pathogens, and indirectly by attracting the natural enemies of herbivores. uni-halle.defrontiersin.org The biosynthesis of these defensive terpenes is often induced by herbivory or pathogen attack. frontiersin.org While the specific emission of this compound from plants is not well-documented, its structural similarity to other known plant volatiles suggests it could have a role in plant-insect or plant-pathogen interactions. Terpene ketones, as a class, are known to be involved in these defensive strategies. researchgate.net

Q & A

Q. Q1. What are the optimal synthetic routes for 6,8-Dimethylnona-3,5-dien-2-one, and how can reaction efficiency be quantified?

Methodological Answer: Synthesis of α,β-unsaturated ketones like this compound typically employs aldol condensation or oxidation of allylic alcohols. For example:

- Aldol Condensation : Reacting 6-methylhept-4-en-2-one with acetaldehyde under basic conditions (e.g., NaOH) may yield the target compound. Monitor reaction progress via GC-MS to quantify intermediates and byproducts .

- Oxidation : Use oxidizing agents like KMnO₄ (in acidic media) or Dess-Martin periodinane for selective oxidation of allylic alcohols. Efficiency can be measured by calculating yield and purity via HPLC with UV detection (λ = 230–260 nm) .

Q. Q2. How can structural characterization of this compound be performed to confirm its regiochemistry?

Methodological Answer: Combine NMR and FT-IR spectroscopy:

- ¹H NMR : Look for conjugated diene protons (δ 5.5–6.5 ppm, coupling constants J = 10–15 Hz) and ketone-adjacent methyl groups (δ 1.8–2.2 ppm). Compare with PubChem data for similar dienones .

- FT-IR : Confirm the α,β-unsaturated ketone via C=O stretch (~1680 cm⁻¹) and conjugated C=C stretch (~1620 cm⁻¹). Use NIST reference spectra for validation .

Advanced Research Questions

Q. Q3. How do stereoelectronic effects influence the reactivity of this compound in Diels-Alder reactions?

Methodological Answer: The electron-withdrawing ketone group activates the diene for cycloaddition. Computational modeling (e.g., DFT calculations ) can predict regioselectivity:

- Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level.

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich/electron-poor sites. Compare with experimental results from reactions with substituted dienophiles (e.g., maleic anhydride) .

Q. Q4. How can contradictory data on the compound’s adsorption behavior on indoor surfaces be resolved?

Methodological Answer: Conflicting adsorption studies may arise from surface heterogeneity. Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to map surface-adsorbate interactions at nanoscale resolution . For example:

- Compare adsorption on silica vs. cellulose surfaces under controlled humidity (25–75% RH).

- Quantify desorption rates via TGA-MS and correlate with surface polarity data.

Q. Q5. What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer: Degradation pathways (e.g., oxidation or photolysis) can be minimized by:

- Storage Conditions : Use amber vials under inert gas (N₂/Ar) at –20°C. Add stabilizers like BHT (0.1% w/w) .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Compare with NIST stability protocols .

Data Contradiction Analysis

Q. Q6. How to resolve discrepancies in reported NMR chemical shifts for this compound?

Methodological Answer: Variations may stem from solvent effects or impurities. Standardize protocols:

- Acquire spectra in CDCl₃ with TMS as internal reference.

- Compare with CAS Common Chemistry or PubChem entries for consensus values .

- Use 2D NMR (COSY, HSQC) to assign overlapping signals unambiguously.

Q. Q7. Why do computational models and experimental results diverge in predicting the compound’s vapor pressure?

Methodological Answer: Discrepancies often arise from neglecting intermolecular interactions (e.g., dipole-dipole). Improve models by:

- Incorporating COSMO-RS solvation theory to account for polarity.

- Validate with experimental data from static or dynamic vapor pressure measurements (e.g., transpiration method) .

Experimental Design

Q. Q8. How to design a kinetic study for the thermal decomposition of this compound?

Methodological Answer:

- Use TGA-DSC to monitor mass loss and enthalpy changes at 25–300°C (heating rate: 5°C/min).

- Derive activation energy (Eₐ) via the Flynn-Wall-Ozawa method. Compare with DFT-calculated transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.